molecular formula C6H10O4S B3369381 Dipropionic acid strontium salt CAS No. 23287-50-5

Dipropionic acid strontium salt

Cat. No. B3369381
CAS RN: 23287-50-5
M. Wt: 233.8 g/mol
InChI Key: JVQBUNGVDHSAEJ-UHFFFAOYSA-L
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Description

“Dipropionic acid strontium salt” is a compound that involves strontium, an alkaline earth metal, and dipropionic acid . Strontium compounds are often used in various applications, including medical treatments .


Chemical Reactions Analysis

Strontium compounds typically exhibit similar chemical properties to other alkaline earth metals, such as calcium and barium . They can participate in various chemical reactions, but specific reactions involving “Dipropionic acid strontium salt” are not detailed in the available resources.

Mechanism of Action

While the specific mechanism of action for “Dipropionic acid strontium salt” is not provided, strontium ranelate, another strontium compound, is known to increase bone deposition by osteoblasts and reduce bone resorption by osteoclasts . This dual action makes it effective in treating osteoporosis .

Safety and Hazards

Strontium compounds can pose certain safety risks. For instance, strontium ranelate, a medication used for osteoporosis, was discontinued due to increased adverse cardiac effects, risk of venous thromboembolism, and various life-threatening allergic reactions .

properties

IUPAC Name

strontium;propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O2.Sr/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQBUNGVDHSAEJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].[Sr+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4Sr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474854
Record name strontium;propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Strontium;propanoate

CAS RN

23287-50-5
Record name strontium;propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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